Valtorcitabine (dihydrochloride)
Description
Historical Perspectives on Antiviral Nucleoside Development
The journey of antiviral nucleoside development began in the mid-20th century, marking a significant shift in the approach to combating viral diseases. wikipedia.org Early efforts in the 1950s led to the discovery of idoxuridine, one of the first nucleoside analogs to be used therapeutically, primarily for herpes simplex virus (HSV) infections. wikipedia.orgnumberanalytics.com This pioneering work paved the way for the development of other early analogs like cytarabine (B982) (Ara-C) and vidarabine (B1017) (Ara-A) in the 1960s, which were initially investigated for anticancer properties but also showed antiviral activity. drugbank.com
A major breakthrough occurred with the synthesis of acyclovir (B1169) in the 1970s, a highly selective and effective treatment for herpesvirus infections with a favorable safety profile. drugbank.comnih.gov The 1980s witnessed another critical advancement with the onset of the HIV/AIDS epidemic, which spurred the development of nucleoside reverse transcriptase inhibitors (NRTIs). natap.org Zidovudine (AZT) became the first approved NRTI for HIV treatment in 1987, heralding a new era in antiretroviral therapy. natap.org This period saw the rapid discovery and development of numerous other nucleoside analogs for HIV, including didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC). natap.org The success of these early compounds solidified the role of nucleoside analogs as a fundamental class of antiviral agents and continues to drive research into new and more potent derivatives.
| Timeline of Key Antiviral Nucleoside Analog Discoveries | |
| Decade | Key Developments |
| 1950s | Discovery of Idoxuridine, an early antiviral nucleoside analog. wikipedia.org |
| 1960s | Development of Cytarabine (Ara-C) and Vidarabine (Ara-A). drugbank.com The first antiviral drug, idoxuridine, was approved in 1963. wikipedia.org |
| 1970s | Synthesis of Acyclovir, a highly selective anti-herpesvirus agent. drugbank.com |
| 1980s | Development and approval of Zidovudine (AZT), the first NRTI for HIV. natap.org |
Foundational Principles of Nucleoside Analog Mechanism of Action
The antiviral activity of nucleoside analogs is predicated on their ability to act as fraudulent substrates for viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA. numberanalytics.com The mechanism involves a multi-step intracellular process:
Cellular Uptake and Phosphorylation: Nucleoside analogs are transported into the host cell where they undergo phosphorylation by both host and, in some cases, viral kinases. nih.govncats.io This enzymatic conversion from a nucleoside to its active triphosphate form is a critical rate-limiting step. encyclopedia.pub
Competitive Inhibition and Incorporation: The resulting nucleoside analog triphosphate structurally mimics the natural deoxynucleotide triphosphates (dNTPs). It competes with these natural substrates for the active site of the viral DNA or RNA polymerase. drugbank.comyoutube.com
Chain Termination: Once incorporated into the growing viral nucleic acid strand, the analog prevents further elongation. drugbank.comnih.gov Most nucleoside analogs lack the crucial 3'-hydroxyl (-OH) group that is necessary to form the phosphodiester bond with the next incoming nucleotide. natap.orgresearchgate.net This "chain termination" effectively halts viral replication. natap.orgresearchgate.net
This mechanism provides a degree of selectivity, as viral polymerases often incorporate these analogs more readily than host cell DNA polymerases, a key factor in their therapeutic utility. youtube.comnih.gov
Classification of Antiviral L-Nucleoside Analogs
A significant development in nucleoside analog research has been the exploration of L-nucleosides. Natural nucleosides exist in the D-configuration (dextrorotatory). L-nucleosides are their synthetic stereoisomers (enantiomers). ncats.ionih.gov
L-nucleoside analogs represent a distinct class because their unnatural stereochemistry offers several therapeutic advantages. While D-isomers can be substrates for both viral and host cellular enzymes, L-isomers are often selectively recognized and metabolized by viral enzymes, particularly reverse transcriptases. encyclopedia.pubnih.gov This selectivity can lead to a more favorable therapeutic profile.
The mechanism of action for L-nucleoside analogs also involves their conversion to the active triphosphate form and subsequent incorporation into the viral DNA chain, leading to termination. nih.gov The steric hindrance introduced by the unnatural L-configuration interferes with the normal function of the viral polymerase. nih.gov Prominent examples of L-nucleoside analogs that have been successfully developed as antiviral drugs include lamivudine (B182088), emtricitabine (B123318), and telbivudine (B1682739). nih.gov
Valtorcitabine (B1194686) is a prodrug of torcitabine (B1681343), which is the L-enantiomer of 2'-deoxycytidine, placing it squarely within this important class of antiviral compounds. ncats.ionih.gov
Research Findings on Valtorcitabine (dihydrochloride)
Valtorcitabine (dihydrochloride) emerged from research focused on developing more effective treatments for chronic hepatitis B virus (HBV) infection. It is specifically designed as a prodrug to enhance the oral bioavailability of its active form, torcitabine (LdC). natap.orgncats.io
Torcitabine is the beta-L-enantiomer of the natural nucleoside 2'-deoxycytidine. ncats.io Following administration, valtorcitabine is converted in the body to torcitabine. Torcitabine is then phosphorylated intracellularly to its active triphosphate form, torcitabine triphosphate. This active metabolite acts as a competitive inhibitor of the HBV DNA polymerase, a viral reverse transcriptase. ncats.ionih.gov By incorporating into the viral DNA, it leads to chain termination and halts HBV replication. nih.gov
Clinical research has explored the efficacy of valtorcitabine. A phase I/II dose-escalation trial demonstrated that valtorcitabine could substantially suppress serum HBV DNA in patients with chronic hepatitis B. natap.org The study identified a dose that maximized viral suppression and found the drug to be well-tolerated. natap.org Furthermore, preclinical studies in vitro and in the woodchuck hepadnavirus model have shown that valtorcitabine has a synergistic antiviral effect when combined with telbivudine, another L-nucleoside analog used for HBV treatment. natap.org This suggests a potential role for valtorcitabine in combination therapy regimens. natap.org
| Chemical and Physical Properties of Valtorcitabine | |
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₄O₅ |
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | [(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate |
| Synonyms | 3'-val-l-dC, valtorcitabina |
Data sourced from PubChem CID 9927346 nih.gov
| Chemical and Physical Properties of Valtorcitabine Dihydrochloride | |
| Property | Value |
| Molecular Formula | C₁₄H₂₄Cl₂N₄O₅ |
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | [(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
| Synonyms | Valtorcitabine HCl, NM-147 |
Data sourced from PubChem CID 23725063 nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H24Cl2N4O5 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[(2S,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9-,11-,12-;;/m0../s1 |
InChI Key |
KDDUQKQRHQCADM-MFBMKFFOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Origin of Product |
United States |
Valtorcitabine Dihydrochloride As a Pro Drug Scaffold
Structural Characterization and Stereochemical Considerations
The chemical structure and stereochemistry of valtorcitabine (B1194686) are critical to its function as a prodrug.
L-Enantiomeric Configuration
Valtorcitabine possesses an L-enantiomeric configuration. natap.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The specific spatial arrangement of atoms, or stereochemistry, in a drug molecule can significantly influence its pharmacological activity and interaction with biological targets, which are often themselves chiral. nih.gov The designation of "L" in L-deoxycytidine refers to the stereochemistry of the sugar moiety of the nucleoside. This is a key structural feature that distinguishes it from the naturally occurring D-enantiomers found in human DNA and RNA.
Dihydrochloride Salt Form and Prodrug Stability
Table 1: Chemical and Physical Properties of Valtorcitabine and Valtorcitabine Dihydrochloride
| Property | Valtorcitabine | Valtorcitabine Dihydrochloride |
| Molecular Formula | C14H22N4O5 | C14H24Cl2N4O5 |
| Molecular Weight | 326.35 g/mol | 399.3 g/mol |
| IUPAC Name | [(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | [(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
Rationale and Design Principles of Prodrug Derivatization
The development of valtorcitabine as a prodrug of torcitabine (B1681343) was driven by the need to overcome the limitations of the parent drug, particularly its poor oral bioavailability.
Strategies for Enhanced Cellular Permeability and Bioavailability
Nucleoside analogs like torcitabine are often hydrophilic molecules, which can limit their ability to passively diffuse across the lipid-rich cell membranes of the gastrointestinal tract. nih.gov This can result in low and variable absorption when administered orally. Prodrug strategies aim to temporarily mask the polar functional groups of the parent drug, increasing its lipophilicity and facilitating its transport across cellular barriers. nih.gov By enhancing cellular permeability, the bioavailability of the active drug can be significantly improved, allowing for effective oral administration. nih.gov
Valine Ester Prodrug Conjugation: Chemical Linkages and Design Variants
Valtorcitabine is a valine ester prodrug of torcitabine. nih.gov This means that the amino acid L-valine is attached to the 3'-hydroxyl group of the torcitabine molecule via an ester linkage. nih.gov This specific conjugation strategy has been successfully employed for other antiviral nucleoside analogs, such as in the development of valacyclovir (B1662844) from acyclovir (B1169) and valganciclovir (B601543) from ganciclovir. nih.govpsu.edu The addition of the valine moiety increases the lipophilicity of the molecule and allows it to be recognized by amino acid transporters in the intestine, further enhancing its absorption. psu.edu Once absorbed, the ester bond is designed to be cleaved by esterase enzymes present in the body, releasing the active drug, torcitabine. nih.gov
Molecular and Cellular Mechanism of Antiviral Action
Intracellular Activation and Metabolic Pathways
The activation of Valtorcitabine (B1194686) is a multi-step process that begins with its uptake into the cell and culminates in the formation of a pharmacologically active metabolite.
As hydrophilic molecules, Valtorcitabine and its parent nucleoside, L-deoxycytidine, require specific membrane transporters to cross the cell membrane efficiently. nih.gov The uptake of nucleoside analogs is primarily mediated by two families of transporter proteins: the human Concentrative Nucleoside Transporters (hCNTs) and the human Equilibrative Nucleoside Transporters (hENTs). nih.govnih.gov
hCNT proteins (SLC28 gene family): These are high-affinity, sodium-dependent transporters. The family includes hCNT1, which preferentially transports pyrimidine (B1678525) nucleosides, hCNT2 for purine (B94841) nucleosides, and hCNT3, which has a broad selectivity for both. nih.gov Given that Valtorcitabine is a pyrimidine 2'-deoxyribonucleoside, hCNT1 and hCNT3 are likely key players in its cellular entry. drugbank.com
hENT proteins (SLC29 gene family): These transporters, such as hENT1 and hENT2, facilitate the movement of nucleosides down their concentration gradient and are widely distributed in human cells. nih.govnih.gov
The expression levels of these transporters in target cells can significantly influence the intracellular concentration and, consequently, the efficacy of the drug. nih.gov Prodrugs like Valtorcitabine are often designed to enhance absorption and may utilize these transport mechanisms to enter cells before being converted to the parent nucleoside. cardiff.ac.uk
Once inside the cell, Valtorcitabine is converted to its parent nucleoside, L-deoxycytidine, which must undergo three successive phosphorylation steps to become the active antiviral agent, Valtorcitabine triphosphate (Valtorcitabine-TP). natap.orgnih.gov This metabolic activation is catalyzed by host cell kinases.
The initial and rate-limiting step in the phosphorylation cascade is catalyzed by human deoxycytidine kinase (dCK). nih.govnih.gov Deoxycytidine kinase is a crucial enzyme for the activation of several nucleoside analogs used in antiviral and anticancer therapies. nih.govnovocib.comnovocib.com This enzyme has a broad substrate specificity, phosphorylating both purine and pyrimidine deoxynucleosides. novocib.comnovocib.com The efficiency of dCK can be modulated by factors such as its phosphorylation status; for instance, phosphorylation at the Ser-74 residue can increase its activity towards certain nucleoside analogs. nih.govdntb.gov.ua The subsequent phosphorylation steps, converting the monophosphate to the diphosphate (B83284) and then to the triphosphate, are carried out by other cellular kinases, such as UMP-CMP kinase. novocib.com
The sequential phosphorylation process ensures the formation of high intracellular concentrations of the active triphosphate metabolite. natap.org L-deoxycytidine is first converted to L-deoxycytidine monophosphate (LdC-MP) by dCK. Subsequently, LdC-MP is converted to the diphosphate (LdC-DP) and finally to the active L-deoxycytidine triphosphate (LdC-TP), also known as Valtorcitabine-TP. nih.gov The stability of this triphosphate metabolite within the cell is a key determinant of the drug's antiviral potency. nih.gov
Sequential Phosphorylation by Host Cell Kinases
Inhibition of Viral Replication Machinery
The antiviral effect of Valtorcitabine is ultimately executed by its active triphosphate form, which directly targets the viral polymerase enzyme.
Valtorcitabine-TP is a potent and selective inhibitor of the Hepatitis B Virus (HBV) DNA polymerase, an enzyme critical for the virus's replication cycle. nih.govclinicaltrialsarena.com The HBV polymerase has multiple functions, including reverse transcriptase (RT) activity, which is responsible for synthesizing viral DNA from an RNA template. nih.gov Valtorcitabine-TP acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov By mimicking dCTP, Valtorcitabine-TP is incorporated into the growing viral DNA chain. This incorporation leads to chain termination, effectively halting the replication process. This targeted inhibition of the viral polymerase, without significantly affecting human cellular DNA polymerases, forms the basis of its selective antiviral activity. clinicaltrialsarena.com
Nucleotide Incorporation and DNA Chain Termination
Following administration, valtorcitabine, a prodrug of L-deoxycytidine (LdC), is readily absorbed and transported into host cells. wikipedia.org Within the cell, it undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield its active metabolite, L-deoxycytidine triphosphate (L-dCTP). This transformation is essential for its antiviral activity, as the triphosphate form is a substrate for the viral DNA polymerase. wikipedia.orglibretexts.org
The HBV DNA polymerase, a reverse transcriptase, is responsible for synthesizing the viral DNA genome from an RNA template. L-dCTP, being a structural analog of the natural deoxycytidine triphosphate (dCTP), is recognized by the viral polymerase and incorporated into the nascent viral DNA strand. wikipedia.orgnih.gov However, the incorporation of L-dCTP into the growing DNA chain leads to the termination of DNA synthesis. This is because L-nucleosides, such as L-dC, possess a 3'-hydroxyl group in an unnatural spatial orientation that prevents the formation of a phosphodiester bond with the next incoming nucleotide. dovepress.com This "chain termination" effectively halts the replication of the viral genome, resulting in incomplete and non-infectious viral DNA. nih.gov
Downstream Effects on Viral Life Cycle Progression
The premature termination of viral DNA synthesis by L-dCTP has profound downstream consequences that effectively cripple the HBV life cycle. The inability to produce full-length viral genomes prevents the subsequent stages of viral maturation and propagation.
Table 2: Downstream Consequences of Valtorcitabine Action on the HBV Life Cycle
| Viral Life Cycle Stage | Effect of Valtorcitabine | Consequence |
| Viral DNA Replication | Inhibition of DNA polymerase and chain termination | Incomplete viral genomes |
| Viral Assembly | Lack of complete viral genomes | Formation of non-infectious, empty viral capsids |
| Virion Egress | Reduction in the formation of mature virions | Decreased release of new infectious virus particles |
| Viral Load | Significant reduction | Suppression of viral replication and infection progression |
Preclinical Antiviral Efficacy and Biological Activity
In Vitro Antiviral Spectrum and Potency
Valtorcitabine (B1194686) is recognized as a highly specific and selective inhibitor of HBV replication in laboratory settings. clinicaltrialsarena.com It exerts its antiviral effect by targeting the HBV DNA polymerase, an enzyme crucial for the virus's replication, without inhibiting human cellular polymerases. clinicaltrialsarena.com
The primary in vitro model utilized to assess the anti-HBV activity of compounds like Valtorcitabine is the HepG2.2.15 cell line. cytion.com This cell line is derived from human hepatoblastoma cells and is engineered to stably produce HBV particles, making it an invaluable tool for studying the virus's life cycle and for the screening of antiviral drugs. cytion.com
The primary mechanism of action of Valtorcitabine involves the inhibition of HBV DNA synthesis. As a nucleoside analog, its active form, L-deoxycytidine triphosphate, competes with natural substrates for incorporation into the growing viral DNA chain by the HBV DNA polymerase. This incorporation leads to the termination of DNA synthesis, thereby halting viral replication.
Valtorcitabine, the well-absorbed prodrug of L-deoxycytidine (LdC), has been identified as a potent inhibitor of HBV replication in vitro. natap.org While specific EC50 values for Valtorcitabine were not detailed in the provided search results, a related compound, β-L-2′,3′-Didehydro-2′,3′-dideoxy-N4-hydroxycytidine (β-L-Hyd4C), demonstrated an effective concentration (EC50) of 0.03 µM in reducing secreted HBV DNA in HepG2.2.15 cells. researchgate.net
| Compound | Virus | Cell Line | EC50 (µM) |
| Valtorcitabine (LdC) | HBV | HepG2.2.15 | Data not available |
| β-L-Hyd4C | HBV | HepG2.2.15 | 0.03 |
EC50: Half-maximal effective concentration
Preclinical studies have consistently demonstrated a synergistic antiviral effect when Valtorcitabine is co-administered with Telbivudine (B1682739), another nucleoside analog used in the treatment of chronic hepatitis B. clinicaltrialsarena.comnatap.org This synergy in inhibiting HBV replication has been observed in vitro and supports the rationale for their combined therapeutic use. clinicaltrialsarena.comnatap.org The combination of these two agents is believed to have potentially complementary mechanisms of action on the first and second strands of HBV DNA synthesis. natap.org
| Drug Combination | Virus | In Vitro Model | Observed Effect |
| Valtorcitabine + Telbivudine | HBV | Cell Culture | Synergistic inhibition of viral replication |
In Vivo Efficacy Studies in Animal Models
The preclinical efficacy of Valtorcitabine has been further investigated in relevant animal models of hepadnavirus infection, providing crucial data on its antiviral activity in a living organism.
The woodchuck model of chronic hepatitis B, utilizing woodchucks infected with the woodchuck hepatitis virus (WHV), is a well-established and predictive model for evaluating antiviral therapies for human HBV infection. nih.govnih.gov Studies in this model have shown that Valtorcitabine, in combination with Telbivudine, exhibits potent synergistic antiviral activity. natap.org
In a phase I/II clinical study involving patients with chronic hepatitis B, Valtorcitabine demonstrated substantial, dose-related reductions in serum HBV DNA. A mean reduction of 3.04 log10 copies/mL was observed at week 4 in patients receiving a 900 mg/day dose. natap.org
| Animal Model | Virus | Compound | Efficacy Endpoint | Result |
| Woodchuck | WHV | Valtorcitabine + Telbivudine | Viral Replication | Potent synergistic antiviral activity |
| Human (Phase I/II) | HBV | Valtorcitabine (900 mg/day) | Serum HBV DNA Reduction (Week 4) | Mean 3.04 log10 reduction |
There is no information available in the reviewed literature regarding the evaluation of Valtorcitabine in the duck hepatitis B virus (DHBV) model.
Assessment of Viral Load Reduction and Surrogate Markers of Infection
Preclinical evaluation of Valtorcitabine (dihydrochloride) has demonstrated its potent and selective inhibitory activity against Hepatitis B Virus (HBV) replication. clinicaltrialsarena.com Initial in vitro studies established that Valtorcitabine, a prodrug of L-deoxycytidine (LdC), is a highly specific inhibitor of HBV DNA polymerase, an essential enzyme for viral replication, without impeding human cellular polymerases. clinicaltrialsarena.com
Further investigations in animal models, specifically the woodchuck hepadnavirus (WHV) model, which closely mimics human chronic HBV infection and disease progression, confirmed the compound's antiviral efficacy. natap.org In this model, Valtorcitabine was shown to effectively inhibit HBV replication. natap.org Preclinical studies also revealed a synergistic antiviral effect when Valtorcitabine was combined with Telbivudine, another nucleoside analog inhibitor of HBV. clinicaltrialsarena.comnatap.org This synergy observed both in vitro and in the woodchuck model pointed towards the potential for a potent combination therapy. natap.org
The primary surrogate marker used to assess the antiviral efficacy of Valtorcitabine in these studies is the level of circulating viral DNA. The reduction of serum HBV DNA is a critical indicator of an effective antiviral response. While specific quantitative data from preclinical animal models is not extensively detailed in the available literature, results from an early-phase dose-escalation clinical trial in patients with chronic hepatitis B provide a clear quantitative measure of Valtorcitabine's ability to reduce viral load. In this study, consistent, dose-related reductions in serum HBV DNA were observed over a 28-day treatment period.
The findings from this trial demonstrated a substantial, dose-dependent suppression of serum HBV DNA, confirming the compound's potent biological activity. natap.org A dose of 900 mg/day was identified as maximizing viral suppression, achieving a mean reduction of 3.04 log10 copies/mL at week 4. natap.org
| Dose Group (mg/day) | Mean Reduction (log10 copies/mL) |
|---|---|
| 50 | 1.63 |
| 900 | 3.04 |
Data derived from a Phase I/II dose-escalation trial in patients with chronic hepatitis B. natap.org
Quantitative Analysis of Antiviral Response in Organ Tissues
The primary target organ for Hepatitis B Virus is the liver, where the virus replicates within hepatocytes. nih.gov Therefore, a crucial aspect of preclinical assessment for any anti-HBV compound is to quantify its antiviral activity directly within liver tissue. The woodchuck model is particularly valuable for this purpose, as it allows for the analysis of viral replication markers in the liver that cannot be routinely measured in humans. mdpi.comnih.gov
Key markers for assessing antiviral efficacy in the liver tissue of woodchucks include the levels of WHV DNA replicative intermediates (RI-DNA) and, most importantly, the covalently closed circular DNA (cccDNA). mdpi.com The cccDNA resides in the nucleus of infected hepatocytes and serves as the stable template for the transcription of viral RNAs, making it the key to viral persistence. nih.govmdpi.com A reduction in intrahepatic cccDNA levels is a significant indicator of a profound and potentially lasting antiviral effect. mdpi.com
Preclinical studies confirmed that Valtorcitabine was active in the woodchuck hepadnavirus model, indicating an effect on viral replication within the liver. natap.org The synergistic activity with Telbivudine in this model further supports its impact on the virus at its primary site of replication. natap.org However, specific quantitative data detailing the reduction of WHV RI-DNA or cccDNA in the liver tissues of woodchucks treated with Valtorcitabine are not publicly available in the reviewed literature. Such studies are fundamental in preclinical development to confirm that the observed reduction in serum viral load corresponds with the suppression of viral replication within the infected organ. mdpi.com
Mechanisms of Viral Resistance and Counter Strategies
Identification and Characterization of Drug-Resistant Viral Mutants
The high replication rate of Hepatitis B Virus (HBV) coupled with the lack of a proofreading function in its polymerase enzyme leads to a high frequency of mutations. nih.govnih.gov This genetic variability provides a pool of pre-existing viral variants, some of which may harbor mutations that confer reduced susceptibility to antiviral agents. nih.gov Under the selective pressure of a drug like Valtorcitabine (B1194686), these resistant mutants can be selected for and become the dominant viral species, leading to treatment failure. nih.gov
While specific studies detailing the in vitro selection and full characterization of HBV mutants arising directly from Valtorcitabine pressure are not extensively available in the public domain, the process generally involves passaging the virus in cell culture in the presence of increasing concentrations of the drug. nih.gov This method allows for the identification of viral variants that can replicate efficiently despite the presence of the inhibitor. Characterization of these mutants typically involves sequencing the viral polymerase gene to identify specific amino acid substitutions and performing phenotypic assays to quantify the level of resistance. nih.govnih.gov
Specific Mutations in Viral Polymerase Leading to Altered Susceptibility
For L-nucleoside analogs, a class to which Valtorcitabine's active form (LdC) belongs, specific mutations within the reverse transcriptase (RT) domain of the HBV polymerase are well-documented to confer resistance. The most common mutations associated with resistance to L-nucleosides like lamivudine (B182088) are found in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the catalytic site (C domain). nih.govnih.gov
Key resistance mutations include:
rtM204V/I: A substitution of methionine at position 204 with either valine or isoleucine. This is a primary resistance mutation for lamivudine and is expected to affect the efficacy of other L-nucleosides. nih.govresearchgate.net
rtL180M: A change from leucine (B10760876) to methionine at position 180 in the B domain. This mutation often accompanies the rtM204V mutation and can help restore the replication fitness of the virus. nih.gov
While direct evidence for Valtorcitabine-selected mutations is limited, the shared L-nucleoside structure strongly suggests that mutations in the rtM204 and rtL180 positions would likely lead to altered susceptibility to Valtorcitabine.
Cross-Resistance Profiles with Clinically Relevant Nucleoside/Nucleotide Analogs
Cross-resistance, where mutations selected by one drug confer resistance to other drugs, is a significant concern in antiviral therapy. Due to the similarity in their mechanism of action, L-nucleoside analogs often exhibit a high degree of cross-resistance.
In vitro studies have demonstrated that lamivudine-resistant HBV, harboring mutations such as rtL180M and rtM204V, shows high-level cross-resistance to other L-nucleosides, including LdC (the active form of Valtorcitabine). This indicates that Valtorcitabine would likely have limited efficacy in patients who have developed resistance to lamivudine.
Conversely, HBV mutants with resistance to acyclic phosphonate (B1237965) nucleotides like adefovir (B194249) (e.g., carrying rtA181T/V or rtN236T mutations) generally remain sensitive to L-nucleosides. nih.gov However, the rtA181T/V mutation has been associated with resistance to lamivudine and telbivudine (B1682739) as well, suggesting a more complex cross-resistance pattern. nih.gov
Table 1: Inferred Cross-Resistance Profile of Valtorcitabine (LdC) based on L-nucleoside data
| Antiviral Drug | Key Resistance Mutations | Expected Susceptibility to Valtorcitabine (LdC) |
| Lamivudine | rtM204V/I, rtL180M | High-level cross-resistance |
| Telbivudine | rtM204I | High-level cross-resistance |
| Entecavir | rtL180M + rtM204V + additional mutations | Reduced susceptibility likely |
| Adefovir Dipivoxil | rtA181T/V, rtN236T | Generally susceptible, but rtA181T/V may confer some resistance |
| Tenofovir (B777) Disoproxil Fumarate | Generally high barrier to resistance | Likely susceptible |
Biochemical and Structural Basis of Resistance Mechanisms
The biochemical basis of resistance to nucleoside analogs like Valtorcitabine lies in the reduced ability of the mutated viral polymerase to incorporate the drug's active triphosphate form. The active form of Valtorcitabine, LdC-triphosphate, must compete with the natural substrate, dCTP, for binding to the polymerase active site.
Mutations such as rtM204V/I introduce bulky amino acid side chains into the active site of the polymerase. nih.gov Molecular modeling studies of the HBV polymerase suggest that these bulky residues create steric hindrance, physically clashing with the oxathiolane ring of L-nucleoside analogs like lamivudine and, by extension, LdC. nih.gov This steric clash prevents the proper positioning of the drug within the active site, thereby reducing its binding affinity and inhibitory effect. nih.gov The enzyme can still bind the natural dCTP, allowing viral replication to proceed, albeit sometimes at a reduced efficiency in the absence of compensatory mutations. nih.gov
Strategies for Overcoming or Mitigating Resistance Development
Given the potential for resistance, strategies to prevent or overcome it are essential for the successful clinical application of any new antiviral agent.
Rational Design of Second-Generation Analogs
While specific second-generation analogs developed directly from Valtorcitabine to overcome its resistance are not documented in the available literature, the general approach involves modifying the chemical structure of the parent compound. The goal is to design a molecule that can either better accommodate the altered active site of the resistant polymerase or interact with different residues within the active site that are not affected by the primary resistance mutations. The development of novel nucleoside analogs with different sugar moieties or base modifications is an ongoing area of research aimed at combating resistance to existing therapies. nih.gov
Combination Therapy Approaches to Suppress Resistance Emergence
Combining two or more antiviral drugs with different resistance profiles is a cornerstone of modern antiviral therapy, as it significantly reduces the likelihood of resistance emerging. hilarispublisher.com The virus would need to simultaneously acquire mutations that confer resistance to both drugs, a much rarer event than developing resistance to a single agent.
Valtorcitabine was being clinically evaluated in combination with telbivudine, another L-nucleoside analog. nih.gov While both are L-nucleosides and might share some cross-resistance pathways, the rationale for this combination was likely based on achieving a more profound initial suppression of viral replication. A rapid and deep reduction in viral load decreases the pool of replicating viruses, thereby lowering the probability of resistance mutations arising. nih.gov The synergistic antiviral activity observed in vitro between Valtorcitabine and telbivudine supported this approach.
Synthetic Methodologies and Chemical Design of Valtorcitabine Analogs
Synthetic Pathways for L-Deoxycytidine Core Structure
The foundation of Valtorcitabine (B1194686) is the L-deoxycytidine (L-dC) core. Unlike the naturally occurring D-enantiomers that are components of DNA, L-nucleoside analogs like L-dC represent a class of compounds with significant therapeutic potential, particularly as antiviral agents. researchgate.net Their "unnatural" stereochemistry often renders them resistant to degradation by cellular enzymes while allowing them to be recognized and activated by viral enzymes. researchgate.net
The synthesis of the L-deoxycytidine scaffold can be approached through several routes. A common strategy involves the chemical transformation of readily available natural pyrimidine (B1678525) nucleosides. nih.gov However, producing L-enantiomers often requires more specialized, stereoselective methods.
Key synthetic approaches include:
Convergent Synthesis: This method involves preparing the L-sugar (or a mimic) and the cytosine base separately, followed by a coupling reaction to form the glycosidic bond. nih.gov For instance, a protected L-2-deoxyribose derivative can be coupled with a silylated cytosine base under Lewis acid catalysis.
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as an L-sugar, a series of chemical transformations are performed to construct the desired L-deoxyribose moiety before coupling it with the nucleobase.
Enzymatic and Chemoenzymatic Methods: Leveraging the stereospecificity of enzymes, biocatalytic methods can be employed. For example, nucleoside phosphorylases can catalyze the transglycosylation reaction, transferring a sugar moiety from a donor to the cytosine base. nih.gov These methods are highly valued for their efficiency and stereoselectivity. nih.gov
A specific synthetic route for a fluorinated L-deoxycytidine analog started from a protected L-uridine derivative. iu.edu The process involved protecting the 3'-hydroxyl group, activating the 4-position carbonyl of the uracil (B121893) base, and then converting it to a cytosine via an amination reaction. iu.edu This highlights a multi-step pathway involving protection, activation, and functional group interconversion to arrive at the target L-cytidine structure. iu.edu
Esterification and Prodrug Synthesis Approaches
Nucleoside analogs like L-deoxycytidine often exhibit poor oral bioavailability due to their hydrophilicity and limited membrane permeability. researchgate.netnih.gov To overcome this, a prodrug strategy is employed, where the active nucleoside is chemically modified with a promoiety that is cleaved in vivo to release the parent drug. nih.gov Valtorcitabine is a prime example, being the 3'-O-valinyl ester of L-deoxycytidine. natap.orgresearchgate.net
The primary goal of esterification is to mask the polar hydroxyl groups of the sugar moiety, thereby increasing the lipophilicity of the molecule and facilitating its absorption. nih.gov Amino acid esters are particularly effective because they can be recognized by peptide transporters in the gastrointestinal tract, further enhancing uptake. researchgate.netbenthamdirect.com
Several prodrug strategies have been developed for nucleoside and nucleotide analogs:
| Prodrug Strategy | Description | Example Compound(s) | Reference(s) |
| Amino Acid Esters | Esterification of the sugar hydroxyl groups with amino acids (e.g., valine) to increase lipophilicity and utilize amino acid transporters for absorption. | Valacyclovir (B1662844), Valtorcitabine | nih.govbenthamdirect.com |
| Phosphoramidates | The 5'-monophosphate is masked with an amino acid and an aryl group. Intracellular cleavage by esterases and phosphoramidases releases the nucleotide monophosphate, bypassing the often rate-limiting first phosphorylation step. | Sofosbuvir | nih.govresearchgate.netacs.org |
| S-acyl-thioethyl (SATE) Esters | The phosphate (B84403) group is protected by S-acyl-thioethyl groups, which are cleaved intracellularly to release the monophosphate. | Adefovir (B194249) dipivoxil (a related concept) | researchgate.netacs.org |
| Cyclosaligenyl (cycloSal) Esters | A cyclic phosphate triester approach where the monophosphate is masked by a salicyl alcohol derivative. Intracellular hydrolysis releases the active nucleotide. | cycloSal-d4TMP | nih.govresearchgate.net |
In the case of Valtorcitabine, the synthesis involves the selective esterification of L-deoxycytidine with a protected L-valine derivative. A comparative study of 3'-mono-, 5'-mono-, and 3',5'-di-O-valinyl esters of L-dC found the 3'-mono-O-valinyl derivative (Valtorcitabine) to be the most promising prodrug based on its synthesis, physicochemical properties, and pharmacokinetic profile in monkeys. researchgate.net
Stereoselective Synthesis Techniques
The biological activity of nucleoside analogs is critically dependent on their stereochemistry. nih.gov The synthesis of Valtorcitabine, which is based on an L-nucleoside, requires precise control over the stereocenters in the sugar ring to ensure the correct L-configuration. Stereoselective synthesis is therefore not just a preference but a necessity.
Key techniques employed to achieve stereocontrol include:
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: Using chiral catalysts (e.g., enzymes or metal complexes with chiral ligands) to favor the formation of one enantiomer or diastereomer over another. This is a highly efficient method for creating chiral molecules.
Substrate Control: The existing stereocenters in a starting material can influence the stereochemical outcome of subsequent reactions. This is particularly relevant when modifying existing chiral molecules like sugars.
Kinetic Resolution: In a reaction involving a racemic mixture, one enantiomer reacts faster than the other, allowing for their separation. Enantioselective kinetic resolution can be used to isolate the desired enantiomer of a key intermediate. nih.gov
For nucleoside synthesis, controlling the anomeric configuration (the stereochemistry at the C1' position where the base is attached) is crucial. The desired β-anomer is typically favored in thermodynamically controlled glycosylation reactions. The synthesis of yohimbine (B192690) alkaloids, another class of complex natural products, demonstrates how tackling thermodynamic and kinetic preferences allows for the divergent synthesis of all stereoisomeric subfamilies from a common intermediate, a principle applicable to complex nucleoside synthesis. nih.gov
Rational Design of Novel Nucleoside and Nucleotide Derivatives
The design of new nucleoside analogs like those related to Valtorcitabine is a rational, structure-guided process aimed at improving therapeutic properties. mdpi.comresearchgate.net The goal is to create molecules that are better recognized by viral enzymes than by human cellular enzymes, leading to higher efficacy and lower toxicity. nih.gov
The rational design process involves several key considerations:
Scaffold Modification: Introducing changes to the core nucleoside structure (the sugar or the base) can have profound effects on activity. mdpi.com For example, modifications at the 2' and 3' positions of the sugar ring are common. nih.gov The introduction of fluorine at the 2'-position, as seen in gemcitabine, can alter the sugar pucker and influence enzyme binding. nih.gov
Molecular Hybridization: Combining structural features from two different active drugs can lead to a new hybrid molecule with potentially synergistic or enhanced properties. nih.gov For instance, the anticancer agent pencitabine (B11935330) was designed as a hybrid of capecitabine (B1668275) and gemcitabine. nih.gov
Target-Enzyme Structure: Utilizing the three-dimensional structures of target viral enzymes (e.g., DNA polymerase) allows for the design of inhibitors that fit precisely into the active site. Computational modeling and docking studies can predict how a designed analog will bind. escholarship.org
Bypassing Resistance: As viruses can mutate to become resistant to existing drugs, new analogs are designed to be effective against these resistant strains. researchgate.net
| Design Strategy | Rationale | Example Application | Reference(s) |
| Sugar Modification | Altering the sugar moiety (e.g., introducing fluorine, methylation, or creating carbocyclic or acyclic analogs) to enhance stability, alter conformation, and improve enzyme interaction. | Gemcitabine (2',2'-difluoro), Acyclovir (B1169) (acyclic) | nih.govnih.gov |
| Base Modification | Modifying the heterocyclic base to improve binding specificity or introduce new functionalities. | 5-Fluorouracil | nih.gov |
| Prodrug Design | Attaching promoieties to improve pharmacokinetic properties such as oral bioavailability and cellular uptake. | Valtorcitabine, Capecitabine | researchgate.netnih.gov |
| Molecular Hybridization | Combining key structural elements from different drugs to create a single molecule with potentially improved or dual activity. | Pencitabine | nih.gov |
Chemical Modification Strategies for Enhanced Target Selectivity
A major goal in drug design is to maximize the effect on the target (e.g., a viral enzyme) while minimizing effects on host cells, thereby enhancing selectivity and reducing off-target toxicity. nih.gov Chemical modification is a key strategy to achieve this.
Strategies to improve target selectivity include:
Conformational Locking: Introducing chemical modifications that lock the sugar ring into a specific conformation (pucker) that is preferentially recognized by the viral polymerase over the human polymerase. Locked Nucleic Acids (LNAs), which contain a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms, are an example of this principle, though more commonly applied to oligonucleotides. acs.org
Steric Hindrance: The introduction of bulky chemical groups can be used to sterically block interactions with unintended targets. For example, in the context of siRNA, 2'-O-methyl modifications in the seed region can reduce off-target effects by creating steric hindrance that disrupts binding to unintended mRNA sequences. acs.org This principle can be applied to the design of nucleoside analogs to disfavor binding to host enzymes.
Exploiting Enzyme Specificity: Viral kinases and polymerases often have broader substrate specificity than their human counterparts. Analogs can be designed to be poor substrates for human enzymes but good substrates for the viral enzymes responsible for their activation. nih.gov
Base Modification for Altered Pairing: In the context of RNA-targeting systems like CRISPR, chemical modification of bases can alter hybridization and secondary structure, which can be leveraged to reduce off-target effects. oup.com While distinct from polymerase inhibitors, the principle of using chemical modification to refine nucleic acid interactions is broadly applicable. oup.com
By strategically engineering the chemical structure, it is possible to fine-tune the biological activity of nucleoside analogs, leading to the development of more precise and effective therapeutic agents. nih.gov
Cellular Disposition and Biotransformation in Preclinical Contexts
Intracellular Accumulation and Retention of Valtorcitabine (B1194686) and its Metabolites
For nucleoside analogues to be effective, they must be taken up by the cell and converted to their active triphosphate form, which must then be retained intracellularly at concentrations sufficient to inhibit the target viral polymerase. Valtorcitabine, as a valyl ester prodrug, is designed to enhance oral bioavailability, after which it enters cells and undergoes metabolic activation.
The key to the sustained antiviral effect of such compounds is the intracellular half-life of their triphosphate metabolite. While specific data on the intracellular retention of valtorcitabine's metabolites are part of detailed preclinical studies, the general principle for L-nucleoside analogues is that their triphosphate forms can be trapped inside the cell, leading to a prolonged duration of action. The accumulation is a balance between the rate of phosphorylation and the rate of dephosphorylation or efflux from the cell.
Quantitative Analysis of Intracellular Triphosphate Concentrations
The antiviral activity of valtorcitabine is directly related to the concentration of its active triphosphate metabolite, valtorcitabine triphosphate (L-dCTP), within the cell. Accurate measurement of these intracellular concentrations is critical for preclinical evaluation. Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. nih.gov These techniques allow for the precise quantification of nucleoside triphosphates in cell extracts, often from peripheral blood mononuclear cells (PBMCs) or other relevant cell lines. nih.govnih.gov
Studies with similar nucleoside analogues like tenofovir (B777) and emtricitabine (B123318) demonstrate the feasibility of measuring triphosphate levels in dried blood spots (DBS), a method that simplifies sample collection and storage. nih.govnih.gov The data generated from these analyses are crucial for establishing a relationship between the extracellular drug concentration and the intracellular active moiety concentration, which informs the prediction of in vivo efficacy.
Table 1: Illustrative Intracellular Triphosphate Concentrations in Different Cell Types
This interactive table provides hypothetical data on the formation of L-dCTP in various cell lines after incubation with valtorcitabine, demonstrating the variability of metabolic activation across different cellular environments.
Enzymatic Pathways Involved in Prodrug Hydrolysis and Subsequent Metabolite Processing
Valtorcitabine is a prodrug that requires a multi-step enzymatic activation to become pharmacologically active. nih.gov This bioactivation pathway is critical to its function.
Prodrug Hydrolysis: The first step is the hydrolysis of the L-valyl ester. This reaction is typically catalyzed by carboxylesterases, which are abundant in the liver and other tissues, to release the parent nucleoside, L-deoxycytidine (L-dC), into the bloodstream and subsequently into target cells. nih.gov
Sequential Phosphorylation: Once inside the cell, L-dC is phosphorylated by cellular kinases to its active triphosphate form, L-dCTP. This occurs in three successive steps:
Monophosphorylation: L-dC is converted to L-deoxycytidine monophosphate (L-dCMP). This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).
Diphosphorylation: L-dCMP is then converted to L-deoxycytidine diphosphate (B83284) (L-dCDP) by deoxycytidylate kinase (dCMPK).
Triphosphorylation: The final step is the formation of the active L-dCTP from L-dCDP, a reaction mediated by nucleoside diphosphate kinases (NDPKs). nih.gov
Subcellular Localization of Active Antiviral Species
The efficacy of an antiviral nucleoside analogue depends on its active form reaching the specific cellular compartment where viral replication occurs. For viruses that replicate in the nucleus, such as hepatitis B virus (HBV), the active valtorcitabine triphosphate (L-dCTP) must accumulate in the cell nucleus. nih.gov Here, it can act as a competitive inhibitor of the viral reverse transcriptase/polymerase.
In eukaryotic cells, metabolic pathways are often compartmentalized within organelles like the cytoplasm and mitochondria. nih.gov The enzymes responsible for the phosphorylation of nucleosides are primarily located in the cytoplasm. After its formation, L-dCTP is transported into the nucleus to exert its antiviral effect. The precise localization can be studied using techniques like subcellular fractionation followed by LC-MS/MS analysis or through imaging techniques with fluorescently labeled drug analogues.
Influence of Cellular Metabolic State on Compound Biotransformation
Cell Proliferation: Rapidly proliferating cells, including many cancer cell lines and activated lymphocytes, often exhibit upregulated glycolysis and nucleotide metabolism to support DNA synthesis. nih.govnih.gov This can lead to higher levels of the kinases required for valtorcitabine activation, potentially resulting in more efficient conversion to L-dCTP. nih.gov
Cell Cycle: The activity of key enzymes like deoxycytidine kinase (dCK) can fluctuate with the cell cycle, being highest during the S phase when DNA replication occurs. Consequently, the activation of valtorcitabine may be more pronounced in cells that are actively cycling.
Nutrient Availability: Conditions of nutrient depletion can lead to a decrease in cellular growth and metabolic activity, which may, in turn, reduce the phosphorylation of valtorcitabine. nih.gov This highlights how the tumor microenvironment or the state of virally infected cells could modulate drug efficacy. nih.gov
Therefore, the metabolic phenotype of the target cell population is a critical determinant of the intracellular pharmacokinetics and ultimate antiviral activity of valtorcitabine.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing valtorcitabine dihydrochloride to ensure reproducibility?
- Methodology : Synthesis should follow protocols validated in peer-reviewed literature, with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, and catalysts). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For dihydrochloride salt forms, elemental analysis (e.g., chloride ion quantification via ion chromatography) is critical to confirm stoichiometry .
- Reproducibility : Include step-by-step procedures in the main manuscript or supplementary materials, adhering to guidelines for experimental reporting (e.g., Beilstein Journal standards for compound preparation and characterization) .
Q. How does the dihydrochloride salt form influence valtorcitabine’s physicochemical properties compared to its free base?
- Methodology : Conduct comparative studies using techniques like differential scanning calorimetry (DSC) for melting points, dynamic vapor sorption (DVS) for hygroscopicity, and solubility assays in biorelevant media (e.g., simulated gastric fluid). The dihydrochloride form typically enhances aqueous solubility and stability but may alter crystallinity, affecting formulation .
Q. What in vitro models are most appropriate for evaluating valtorcitabine’s antiviral activity against HBV?
- Methodology : Use HBV-infected primary human hepatocytes or HepG2.2.15 cell lines to measure viral replication inhibition via quantitative PCR for HBV DNA levels. Include cytotoxicity assays (e.g., MTT or ATP-based assays) to differentiate antiviral effects from cell death. EC50 values should be calculated using dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictory data on valtorcitabine’s efficacy across different HBV genotypes?
- Methodology : Perform genotype-specific viral load assays in isogenic cell models. Use next-generation sequencing to identify mutations in viral DNA polymerase that confer resistance. Cross-validate findings with clinical isolates and reference strains from repositories like ATCC. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for inter-genotype variability .
Q. What strategies optimize the detection of valtorcitabine’s degradation products under accelerated stability conditions?
- Methodology : Employ forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by GC-FID or LC-MS/MS analysis. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and limit of detection (LOD) calculations. Compare degradation profiles to pharmacopeial standards (e.g., Ph. Eur.) for impurity thresholds .
Q. How should researchers design pharmacokinetic studies to distinguish valtorcitabine’s prodrug activation from its active metabolite, torcitabine?
- Methodology : Use radiolabeled valtorcitabine in animal models (e.g., rats or non-human primates) to track metabolic conversion via liquid scintillation counting. Plasma and tissue samples should be analyzed using LC-MS/MS with selective ion monitoring for valtorcitabine and torcitabine. Compartmental modeling (e.g., non-linear mixed-effects) quantifies conversion rates and bioavailability .
Q. What analytical approaches validate valtorcitabine’s target engagement in viral DNA polymerase inhibition assays?
- Methodology : Combine enzymatic assays (e.g., fluorescence-based polymerase activity kits) with cellular thermal shift assays (CETSA) to confirm target binding. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-reference results with structural data (e.g., X-ray crystallography of polymerase-inhibitor complexes) .
Data Analysis and Reporting
Q. How should researchers address variability in valtorcitabine’s IC50 values across replicate experiments?
- Methodology : Apply robust statistical normalization (e.g., Z-score transformation) and outlier detection (Grubbs’ test). Report variability as coefficient of variation (CV) and use meta-analysis tools to aggregate data from multiple studies. Transparently document experimental conditions (e.g., cell passage number, reagent lots) in supplementary materials .
Q. What criteria determine whether valtorcitabine’s preclinical data justify progression to clinical trials?
- Methodology : Evaluate pharmacokinetic/pharmacodynamic (PK/PD) concordance (e.g., exposure-response relationships), safety margins (therapeutic index), and cross-species consistency. Use FDA/EMA guidelines for antiviral drug development to benchmark efficacy (e.g., ≥1-log reduction in viral load) and toxicity (e.g., no observed adverse effect level, NOAEL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
